molecular formula C8HF15 B12329774 1H-Perfluorooct-1-ene CAS No. 1516885-18-9

1H-Perfluorooct-1-ene

Cat. No.: B12329774
CAS No.: 1516885-18-9
M. Wt: 382.07 g/mol
InChI Key: IBDDYNPOMOFBDI-UPHRSURJSA-N
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Description

1H-Perfluorooct-1-ene is a fluorinated organic compound with the molecular formula C8H3F13. It is known for its unique chemical properties, including high thermal stability and chemical inertness. This compound is widely used in various industrial applications due to its ability to form stable polymers and its resistance to harsh chemical environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Perfluorooct-1-ene can be synthesized through several methods. One common approach involves the nucleophilic displacement reaction, where perfluoroalkyl iodides react with alkenes in the presence of a base. Another method is the Wittig-Horner reaction, which involves the reaction of phosphonate carbanions with perfluoroalkyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Perfluorooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1H-Perfluorooct-1-ene exerts its effects is primarily through its ability to form stable, inert polymers. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds, which contribute to the compound’s high stability and resistance to degradation .

Properties

CAS No.

1516885-18-9

Molecular Formula

C8HF15

Molecular Weight

382.07 g/mol

IUPAC Name

(Z)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene

InChI

InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1-

InChI Key

IBDDYNPOMOFBDI-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\F

Canonical SMILES

C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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